molecular formula C16H12ClNO2 B11099409 2-(2-chloro-6-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione

2-(2-chloro-6-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B11099409
M. Wt: 285.72 g/mol
InChI Key: OVDCTQJDAISXSC-UHFFFAOYSA-N
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Description

2-(2-chloro-6-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and an isoindole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-6-methylaniline, which is then subjected to a series of reactions including diazotization, reduction, and cyclization to form the desired isoindole dione structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

2-(2-chloro-6-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-6-methylphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for applications that require specific interactions with molecular targets .

Properties

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

2-(2-chloro-6-methylphenyl)-5-methylisoindole-1,3-dione

InChI

InChI=1S/C16H12ClNO2/c1-9-6-7-11-12(8-9)16(20)18(15(11)19)14-10(2)4-3-5-13(14)17/h3-8H,1-2H3

InChI Key

OVDCTQJDAISXSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=CC=C3Cl)C

Origin of Product

United States

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